Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^{1}\text{H}$$ NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropoxy group and pyridine ring. For example, the methyl protons of the isopropoxy substituent typically resonate as a septet at $$\delta \, 1.35–1.40 \, \text{ppm}$$ due to coupling with the methine proton, which appears as a quartet near $$\delta \, 4.60–4.70 \, \text{ppm}$$. The pyridine ring protons display deshielded resonances: H-4 and H-6 are observed as doublets at $$\delta \, 8.10–8.30 \, \text{ppm}$$ ($$J = 5.5–6.0 \, \text{Hz}$$), while H-5 (adjacent to bromine) is shifted upfield to $$\delta \, 7.40–7.60 \, \text{ppm}$$ due to electron-withdrawing effects.
The $$^{19}\text{F}$$ NMR spectrum shows a characteristic quartet at $$\delta \, -141.6 \, \text{ppm}$$ ($$J = 49.3 \, \text{Hz}$$) for the trifluoroborate anion, consistent with its tetrahedral geometry. The $$^{11}\text{B}$$ NMR signal appears as a sharp singlet at $$\delta \, 1.6 \, \text{ppm}$$, confirming the presence of the trifluoroborate group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis reveals key vibrational modes:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the compound yields a molecular ion peak at $$m/z \, 256.02 \, (\text{M}^+)$$, consistent with the molecular formula $$\text{C}7\text{H}5\text{BrF}_3\text{NO}$$. Fragmentation patterns include loss of the isopropoxy group ($$-60 \, \text{Da}$$) and cleavage of the B–F bonds ($$-57 \, \text{Da}$$).
Comparative Electronic Structure with Related Pyridinyl Trifluoroborates
Density functional theory (DFT) calculations on analogous compounds indicate that electron-withdrawing substituents (e.g., bromine) reduce electron density at the pyridine ring, stabilizing the trifluoroborate anion through inductive effects. The isopropoxy group, being electron-donating, counterbalances this effect, resulting in a net dipole moment of $$3.2–3.5 \, \text{D}$$.
Comparative studies show that replacing the isopropoxy group with a trifluoroethoxy group (as in 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine) increases the compound’s electrophilicity by $$0.8–1.2 \, \text{eV}$$ due to the stronger electron-withdrawing nature of the trifluoroethoxy substituent.
Table 2: Electronic Properties of Pyridinyl Trifluoroborates
Thermochemical Stability and Degradation Pathways
Thermogravimetric analysis (TGA) of this compound reveals a decomposition onset temperature of $$180–184^\circ \text{C}$$, with primary mass loss ($$65–70\%$$) occurring between $$200–250^\circ \text{C}$$ due to liberation of the trifluoroborate anion. The isopropoxy group decomposes at higher temperatures ($$250–300^\circ \text{C}$$), yielding volatile byproducts such as propene and carbon monoxide.
In solution, the compound exhibits stability in polar aprotic solvents (e.g., acetone, acetonitrile) but undergoes hydrolysis in aqueous media at pH < 5, forming boric acid and the corresponding pyridinyl alcohol. Degradation pathways under oxidative conditions involve cleavage of the B–C bond, as evidenced by the formation of potassium fluoride and bromopyridine derivatives.
Table 3: Thermal Decomposition Products
| Temperature Range (°C) | Mass Loss (%) | Primary Products |
|---|---|---|
| 180–200 | 15 | $$\text{KF}$$, $$\text{BF}_3$$ |
| 200–250 | 50 | $$\text{C}3\text{H}6\text{O}$$, $$\text{CO}$$ |
| 250–300 | 20 | $$\text{C}5\text{H}4\text{BrN}$$ |
Properties
IUPAC Name |
potassium;(5-bromo-2-propan-2-yloxypyridin-3-yl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrF3NO.K/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8;/h3-5H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMVPRSGXBTWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1OC(C)C)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate typically involves the reaction of 5-bromo-2-(propan-2-yloxy)pyridine with a boron reagent such as potassium trifluoroborate. The reaction is usually carried out in the presence of a base and a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with aryl/alkenyl halides. Key mechanistic steps include:
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Oxidative Addition : Aryl halides react with Pd(0) catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) to form a Pd(II) intermediate .
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Transmetalation : The trifluoroborate group undergoes base-assisted conversion to a nucleophilic borate, transferring the aryl/alkyl group to Pd(II) .
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Reductive Elimination : Pd(II) releases the coupled product and regenerates the Pd(0) catalyst .
Example Reaction :
The compound couples with aryl bromides (e.g., 6-chloropurine) using Pd(OAc)₂ and XPhos ligand in a CPME/H₂O system, yielding biaryl derivatives .
| Catalytic System | Conditions | Yield |
|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ | THF/H₂O, 80°C | 70–85% |
| Pd(OAc)₂, XPhos | CPME/H₂O, K₂CO₃, 100°C | 65–78% |
| Pd(OAc)₂, CyJohnPhos | Toluene/H₂O, K₃PO₄, 90°C | 60–72% |
Transmetalation Efficiency
The trifluoroborate group enhances stability compared to boronic acids, minimizing protodeboronation. This allows:
Comparison of Boron Reagents :
| Reagent Type | Stability | Reactivity in H₂O |
|---|---|---|
| Boronic Acid | Low | Moderate |
| Boronic Ester | Moderate | Low |
| Trifluoroborate (This Compound) | High | High |
Substituent-Directed Reactivity
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Bromine Substituent : Facilitates further functionalization (e.g., SNAr, Buchwald-Hartwig amination) .
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Isopropoxy Group : Electron-donating effect stabilizes intermediates and directs coupling to the C3 position.
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Trifluoroborate Moiety : Enhances electrophilicity at boron, accelerating transmetalation .
Substituent Impact on Reaction Outcomes :
| Substituent | Effect on Reactivity | Application Example |
|---|---|---|
| Br (C5) | Enables halogen exchange | Synthesis of biphenyls |
| Isopropoxy (C2) | Directs coupling to C3 position | Functionalized pyridine scaffolds |
Catalytic Systems and Ligand Effects
Optimal ligand choice depends on substrate steric/electronic demands:
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Bulky Ligands (XPhos, CyJohnPhos) : Suppress β-hydride elimination in secondary alkyl couplings .
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Electron-Deficient Ligands : Improve oxidative addition with electron-rich aryl halides .
Ligand Performance :
| Ligand | Substrate Type | Yield Range |
|---|---|---|
| XPhos | Heteroaryl chlorides | 68–82% |
| CyJohnPhos | Sterically hindered aryl | 55–70% |
| n-BuPAd₂ | Cyclobutyltrifluoroborate | 60–75% |
Side Reactions and Mitigation
Scientific Research Applications
Organic Synthesis
Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate serves as a versatile building block in organic synthesis. Its reactivity allows for:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The compound can be used to introduce diverse functional groups into aromatic systems, enhancing the complexity of synthesized molecules.
Medicinal Chemistry
The compound's unique structural features make it valuable in drug discovery:
- Antitumor Agents : Research indicates that derivatives of organoboron compounds exhibit antitumor activity, making this compound a candidate for further investigation in cancer therapeutics.
- Antiviral Activity : Some studies have suggested that similar organoboron compounds show promise against viral infections, indicating potential applications in antiviral drug development.
Materials Science
In materials science, this compound can be utilized for:
- Synthesis of Functional Polymers : Its reactivity allows for the creation of polymers with specific functionalities that can be tailored for applications in coatings or electronic materials.
- Nanomaterials Development : The incorporation of boron into nanostructures may enhance properties such as conductivity and thermal stability.
Case Study 1: Cross-Coupling Reactions
In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions, yielding high-purity biaryl products. The study highlighted its superior performance compared to other boron-based reagents due to its stability and ease of handling.
Case Study 2: Antitumor Activity
A research article in Bioorganic & Medicinal Chemistry Letters explored the antitumor properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential pathways for new cancer therapies.
Mechanism of Action
The mechanism of action of potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boron reagent. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate are best contextualized by comparing it to analogous pyridine derivatives and trifluoroborates. Key compounds are analyzed below:
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity
- Steric Influence : The 2-isopropoxy group in the target compound imposes greater steric hindrance than 2-F (CAS 1245906-64-2), slowing transmetalation in Suzuki reactions but improving selectivity for bulky substrates .
- Electronic Effects : Compared to 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3), the target’s 2-isopropoxy group is electron-donating, increasing pyridine ring electron density and altering regioselectivity in electrophilic substitutions .
Stability and Handling
- Trifluoroborate Salts : The potassium trifluoroborate group (shared with CAS 1245906-64-2 and 1214377-42-0) confers superior air/moisture stability compared to boronic acids. However, dibromo analogs (e.g., potassium 2,5-dibromo-pyridine-3-trifluoroborate) may exhibit hygroscopicity, complicating storage .
- Functional Group Sensitivity : The hydroxyl group in 5-bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7) necessitates anhydrous conditions, unlike the robust trifluoroborate salts .
Biological Activity
Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate is an organoboron compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: CHBBrFKNO
Molecular Weight: 321.98 g/mol
CAS Number: Not specified
Purity: Approximately 95%
The compound features a bromine atom, a trifluoroborate group, and an isopropoxy substituent on a pyridine ring, enhancing its chemical reactivity and potential biological interactions .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways. These typically involve the introduction of the trifluoroborate group to the pyridine framework followed by bromination and alkoxylation processes. The specific methods can vary depending on desired yield and purity levels.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly its antibacterial properties. The following sections summarize key findings related to its efficacy against bacterial strains and other potential applications.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridine have been shown to possess strong activity against Gram-positive bacteria .
A comparative study evaluated various pyridine derivatives, revealing that those with halogen substitutions (like bromine) tend to enhance antibacterial potency. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 21b | Strong | Staphylococcus aureus |
| 21d | Significant | Streptococcus pneumoniae |
| 21e | Moderate | Enterococcus faecalis |
The compound 21d , for example, exhibited a minimum biofilm inhibitory concentration (MBIC) significantly lower than its minimum inhibitory concentration (MIC), indicating its effectiveness in preventing biofilm formation .
The proposed mechanisms for the antibacterial activity of this compound include:
- Inhibition of Protein Synthesis: Similar to linezolid, it may interfere with the bacterial ribosome.
- Disruption of Cell Wall Integrity: By affecting peptidoglycan synthesis.
- Biofilm Disruption: Compounds like 21d have shown capability in inhibiting biofilm formation, which is crucial for treating chronic infections .
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
-
Case Study on Antibacterial Efficacy:
- Objective: To evaluate the effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
- Findings: this compound demonstrated comparable efficacy to established antibiotics, suggesting its potential as a novel therapeutic agent.
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Biofilm Inhibition Study:
- Objective: Assessing the ability to inhibit biofilm formation on medical devices.
- Results: The compound showed significant reduction in biofilm density in vitro, highlighting its potential for use in coatings for catheters and implants.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using Potassium 5-bromo-2-(propan-2-yloxy)pyridine-3-trifluoroborate?
- Methodological Answer : The Suzuki-Miyaura reaction typically employs Pd catalysts (e.g., Pd/C) under oxygen-promoted conditions. For aryltrifluoroborates like this compound, a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or THF) are recommended. Heating at 80–100°C for 12–24 hours often yields heterobiaryl products. Reference the use of analogous trifluoroborates in Table 3 of , where 93% yield was achieved with similar substrates .
Q. How can the purity and structural integrity of this trifluoroborate be verified after synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns and absence of boronic acid impurities.
- Mass Spectrometry (ESI-MS) : Validate molecular weight.
- Elemental Analysis : Ensure stoichiometric consistency.
- X-ray Crystallography (if crystals are obtainable): Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation, as done for related brominated pyridine derivatives in .
Q. What storage conditions are critical to maintain stability?
- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to light or humidity, which can hydrolyze the trifluoroborate group. Similar protocols are described for structurally related potassium trifluoroborates in .
Advanced Research Questions
Q. How can low yields in cross-coupling reactions involving this compound be troubleshooted?
- Methodological Answer : Low yields may arise from:
- Inadequate Catalyst Activation : Optimize Pd catalyst loading (e.g., 2–5 mol%) and ligand selection (e.g., SPhos or XPhos).
- Competing Side Reactions : Monitor for protodeboronation using ¹⁹F NMR; stabilize the trifluoroborate with excess KHF₂ (see for KHF₂ use in analogous syntheses) .
- Oxygen Sensitivity : Ensure inert atmosphere and degassed solvents, as oxygen can deactivate Pd catalysts (refer to ’s oxygen-promoted protocol) .
Q. What analytical techniques resolve contradictory data in by-product identification?
- Methodological Answer : Use HPLC-MS to separate and identify low-abundance by-products. For structural ambiguity, employ 2D NMR (COSY, HSQC) or X-ray diffraction (if crystallizable). highlights CCDC deposition for resolving structural ambiguities in brominated heterocycles .
Q. How does the propan-2-yloxy group influence reactivity compared to methoxy or other alkoxy substituents?
- Methodological Answer : The steric bulk of the propan-2-yloxy group may slow transmetallation in cross-coupling but improve regioselectivity. Compare kinetics with smaller alkoxy groups (e.g., methoxy in ’s Table 3) via time-resolved ¹⁹F NMR to track reaction progress .
Q. What retrosynthetic strategies are viable for designing derivatives of this compound?
- Methodological Answer : Retrosynthetic analysis using AI tools (e.g., Template_relevance models in ) suggests:
- Core Disconnection : Split at the trifluoroborate-pyridine bond.
- Functionalization : Introduce bromo and alkoxy groups via electrophilic substitution or nucleophilic aromatic substitution. ’s retrosynthesis workflows provide a framework for one-step route optimization .
Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
